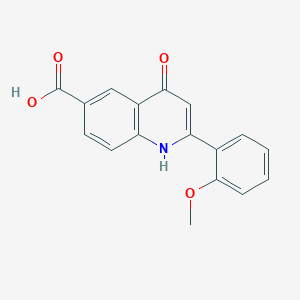
1-(p-Chlorobenzyl)-6-chloro-1H-indazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro group at the 6th position and a 4-chlorobenzyl group attached to the nitrogen atom of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and 6-chloroindazole.
N-Alkylation: The 4-chlorobenzyl chloride is reacted with 6-chloroindazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the N-alkylated product.
Cyclization: The N-alkylated intermediate undergoes cyclization under acidic conditions to form the final product, 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Aplicaciones Científicas De Investigación
6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3(2H)-one: A parent compound without the chloro and benzyl substitutions.
4-Chlorobenzyl-1H-indazole: A similar compound with a different substitution pattern.
6-Chloroindazole: A precursor in the synthesis of the target compound.
Uniqueness
6-Chloro-1-(4-chlorobenzyl)-1H-indazol-3(2H)-one is unique due to the presence of both chloro and benzyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1029-29-4 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O |
Peso molecular |
293.1 g/mol |
Nombre IUPAC |
6-chloro-1-[(4-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H10Cl2N2O/c15-10-3-1-9(2-4-10)8-18-13-7-11(16)5-6-12(13)14(19)17-18/h1-7H,8H2,(H,17,19) |
Clave InChI |
DPCGVKRVIVMNTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C3=C(C=CC(=C3)Cl)C(=O)N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11838664.png)
![Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11838665.png)
![6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B11838667.png)
![1-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-3-ethylthiourea](/img/structure/B11838671.png)





![N-Butyl-2-(pyridin-2-YL)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11838700.png)



